7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine
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Overview
Description
7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine: is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is notable for its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 1st position, and a methyl group at the 3rd position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Substituted Pyrrolo[1,2-a]pyrazines: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
Chemistry: : 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: : The compound has potential applications in the study of biological systems due to its ability to interact with various biomolecules. It can be used in the design of probes and sensors for detecting biological targets.
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in various industrial applications.
Mechanism of Action
The exact mechanism of action of 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with molecular targets through its heterocyclic structure. The bromine atom and the nitrogen atoms in the pyrazine ring may play key roles in binding to specific proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylpyrrolo[1,2-a]pyrazine: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-1-methylpyrrolo[1,2-a]pyrazine: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
7-Bromo-1-ethylpyrrolo[1,2-a]pyrazine: Lacks the methyl group, which may influence its chemical stability and reactivity.
Uniqueness: : 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is unique due to the presence of both an ethyl and a methyl group along with a bromine atom. This combination of substituents can significantly influence its chemical properties, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZGKXVVQUWIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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